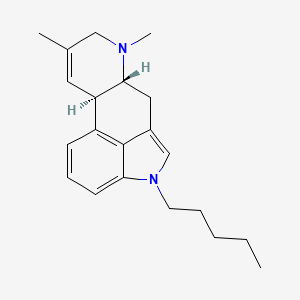

1-Pentylagroclavine

Description

1-Pentylagroclavine is a semisynthetic ergot alkaloid derived from agroclavine, a naturally occurring clavine alkaloid produced by Claviceps fungi. Structurally, it features a pentyl chain substitution at the N-1 position of the agroclavine backbone (Figure 1). This modification significantly enhances its cytostatic activity, making it a promising candidate for anticancer research . The compound was first synthesized and characterized by Eich et al. in the 1980s, with subsequent studies confirming its potent inhibition of cancer cell proliferation in vitro and reduced acute toxicity compared to unmodified clavines .

Propriétés

Numéro CAS |

101328-75-0 |

|---|---|

Formule moléculaire |

C21H28N2 |

Poids moléculaire |

308.5 g/mol |

Nom IUPAC |

(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline |

InChI |

InChI=1S/C21H28N2/c1-4-5-6-10-23-14-16-12-20-18(11-15(2)13-22(20)3)17-8-7-9-19(23)21(16)17/h7-9,11,14,18,20H,4-6,10,12-13H2,1-3H3/t18-,20-/m1/s1 |

Clé InChI |

LDXAIDDOZJVFQO-UYAOXDASSA-N |

SMILES isomérique |

CCCCCN1C=C2C[C@@H]3[C@H](C=C(CN3C)C)C4=C2C1=CC=C4 |

SMILES canonique |

CCCCCN1C=C2CC3C(C=C(CN3C)C)C4=C2C1=CC=C4 |

Origine du produit |

United States |

Activité Biologique

1-Pentylagroclavine is a compound belonging to the class of ergot alkaloids, which are derived from the Claviceps fungi. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, antitumor, and neuropharmacological effects. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a pentyl side chain attached to an agroclavine core. Its molecular formula is , and it exhibits a unique arrangement of carbon, hydrogen, and nitrogen atoms that contribute to its biological properties.

Antimicrobial Activity

Research indicates that ergot alkaloids, including this compound, exhibit antimicrobial properties. A study demonstrated that various clavine derivatives showed bacteriotoxic activity against strains of Salmonella, suggesting a potential application in treating bacterial infections .

Table 1: Antimicrobial Effects of Ergot Alkaloids

Neuropharmacological Effects

Ergot alkaloids are known for their interactions with neurotransmitter systems. This compound may influence dopaminergic and serotonergic pathways, which could have implications for treating neurological disorders. The binding affinity of related compounds to dopamine receptors has been documented, indicating a potential for neuropharmacological applications .

Case Studies

A notable case study involved the evaluation of various ergot alkaloids' effects on cancer cell lines. The study found that compounds similar to this compound exhibited cytotoxic effects on several cancer types, highlighting the need for further investigation into their mechanisms of action.

The biological activity of this compound may be attributed to its ability to interact with cellular receptors and enzymes involved in critical metabolic pathways. For example:

- Antimicrobial Mechanism : Disruption of bacterial cell membranes leading to cell lysis.

- Antitumor Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways.

Comparaison Avec Des Composés Similaires

Mechanistic Insights and Limitations

- Mechanism : N-1 alkylation enhances membrane permeability and stabilizes interactions with cellular targets, likely microtubules or DNA topoisomerases .

- Limitations : Despite promising in vitro data, this compound lacks in vivo pharmacokinetic and bioavailability studies, limiting clinical translation .

Méthodes De Préparation

Synthesis of 1-Pentylagroclavine

Alkylation of Agroclavine at the N-1 Position

The primary route to this compound involves direct alkylation of agroclavine, a natural ergot alkaloid isolated from Claviceps purpurea. The reaction typically employs agroclavine dissolved in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), treated with 1-bromopentane in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Reaction Conditions:

- Solvent: DMF or THF (anhydrous)

- Temperature: 60–80°C under inert atmosphere (N₂ or Ar)

- Reaction Time: 12–24 hours

- Workup: Precipitation with ice-cwater, followed by purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1)

This method yields this compound with a reported efficiency of 60–70%, though yields vary depending on the alkylating agent’s steric and electronic properties.

Alternative Alkylation Strategies

Use of Cycloalkylmethyl Substituents

To improve metabolic stability, cycloalkylmethyl groups (e.g., cyclohexylmethyl) have been explored as alternatives to straight-chain alkyl groups. However, these modifications often reduce cytostatic potency compared to the pentyl derivative.

Ribofuranosyl Conjugation

Attempts to conjugate agroclavine with β-ribofuranosyl or β-2-deoxyribofuranosyl residues aimed to mimic nucleotide structures. While these derivatives exhibited cytotoxicity, their therapeutic utility was limited by poor selectivity.

Mechanistic Insights into Alkylation Reactions

The N-1 position of agroclavine is nucleophilic due to the lone electron pair on the nitrogen atom. Alkylation proceeds via an SN2 mechanism, where the pentyl bromide acts as an electrophile. The reaction’s regioselectivity is attributed to the steric accessibility of the N-1 site compared to other nitrogen atoms in the ergoline framework.

Key Factors Influencing Yield:

- Base Strength: Stronger bases (e.g., NaH) enhance deprotonation of agroclavine, accelerating alkylation.

- Solvent Polarity: Polar aprotic solvents stabilize the transition state, improving reaction kinetics.

- Alkyl Halide Reactivity: 1-Bromopentane is preferred over chlorides due to its higher reactivity.

Analytical Characterization

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 6.55 (s, 1H, H-17), 3.80–3.60 (m, 2H, pentyl CH₂), 2.90 (s, 3H, N-CH₃), 2.70–2.50 (m, 4H, ergoline protons).

- ¹³C NMR (100 MHz, CDCl₃): δ 156.2 (C-8), 132.5 (C-9), 58.4 (N-CH₂-pentyl), 44.1 (N-CH₃).

- High-Performance Liquid Chromatography (HPLC): Purity >95% (C18 column, acetonitrile/water 70:30, flow rate 1 mL/min).

Mass Spectrometry

- Electrospray Ionization (ESI-MS): m/z 383.2 [M+H]⁺ (calculated for C₂₃H₃₀N₂O: 382.2).

Pharmacological Relevance and Cytostatic Activity

In Vitro Cytostatic Potency

This compound demonstrates remarkable activity against diverse cancer cell lines, with EC₅₀ values ranging from 0.87 to 1.6 µM (Table 1).

Table 1: Cytostatic Activity of this compound Compared to Clinical Agents

| Compound | EC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | 0.87–1.6 | L5178y lymphoma |

| Doxorubicin | 1.2 | MCF-7 breast cancer |

| Bleomycin | 1.0 | HeLa cervical cancer |

Comparative Analysis with Related Clavine Derivatives

Table 2: Cytostatic Activity of N-1 Alkylated Clavines

| Derivative | EC₅₀ (µM) | Alkyl Group |

|---|---|---|

| This compound | 0.87 | n-Pentyl |

| 1-Cyclohexylagroclavine | 2.1 | Cyclohexyl |

| 1-Hexylagroclavine | 1.6 | n-Hexyl |

Straight-chain alkyl groups (C3–C6) optimize cytostatic efficacy, while bulkier substituents reduce activity.

Q & A

Q. What are the recommended methodologies for synthesizing 1-Pentylagroclavine, and how can reproducibility be ensured?

To synthesize this compound, researchers should begin by selecting precursors based on agroclavine derivatives and optimizing alkylation conditions (e.g., solvent polarity, temperature, and catalyst choice). Detailed protocols must include stepwise reaction monitoring (e.g., TLC or HPLC) and purification techniques (e.g., column chromatography or recrystallization) to ensure product purity . Reproducibility requires rigorous documentation of reagent sources, reaction times, and spectroscopic validation (NMR, LC-MS) . For novel syntheses, full characterization data (e.g., melting points, optical rotation) should align with established standards for ergoline alkaloids.

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions on the ergoline backbone.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- X-ray crystallography (if crystalline forms are obtainable) for absolute stereochemical determination.

- HPLC-PDA/UV to assess purity (>95% by area normalization) . Cross-referencing with published spectral libraries of clavine alkaloids is essential to avoid misassignment .

Q. How should researchers design experiments to evaluate the biological activity of this compound?

Begin with in vitro assays targeting receptors implicated in ergoline pharmacology (e.g., dopamine, serotonin receptors). Use dose-response curves (IC₅₀/EC₅₀ calculations) and negative controls (e.g., receptor antagonists) to validate specificity. For in vivo studies, employ animal models with pharmacokinetic profiling (e.g., bioavailability, half-life) and histopathological assessments to identify off-target effects . Data should be analyzed using non-linear regression models and reported with confidence intervals .

Q. What factors influence the stability of this compound under varying storage and experimental conditions?

Stability studies should test:

- Temperature : Accelerated degradation assays at 40°C/75% RH over 30 days.

- pH : Solubility and integrity in buffers (pH 3–9).

- Light exposure : UV-Vis stability under ICH Q1B guidelines. Analytical methods like forced degradation HPLC can identify breakdown products. Store samples in amber vials at -20°C under inert atmosphere to prolong shelf life .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound at the molecular level?

Advanced approaches include:

- Molecular docking simulations to predict binding affinities for neurotransmitter receptors (e.g., using AutoDock Vina or Schrödinger Suite).

- CRISPR/Cas9 knockout models to identify receptor dependencies.

- Transcriptomic/proteomic profiling (RNA-seq, SILAC) to map downstream signaling pathways. Discrepancies between in silico predictions and experimental results should prompt reevaluation of force fields or assay conditions .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

Systematic reviews (PRISMA guidelines) and meta-analyses can harmonize conflicting results by assessing variables like:

Q. How can comparative studies between this compound and its analogs advance structure-activity relationship (SAR) insights?

Design SAR studies by:

- Modifying the pentyl side chain (length, branching) and measuring receptor binding via radioligand assays.

- Correlating lipophilicity (logP values) with blood-brain barrier penetration.

- Using QSAR models to predict novel derivatives. Tabulate results in a comparative matrix (e.g., IC₅₀, logP, metabolic stability) to identify pharmacophore elements .

Q. What computational tools are suitable for modeling this compound’s interactions with biological targets?

Utilize:

- Molecular dynamics simulations (GROMACS, AMBER) to study binding kinetics.

- Quantum mechanical calculations (DFT) for electronic structure analysis.

- Machine learning platforms (DeepChem) to predict ADMET properties. Validate predictions with experimental mutagenesis data (e.g., site-directed mutagenesis of receptor binding pockets) .

Methodological Frameworks

- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Data Validation : Use Cochrane Collaboration tools for bias assessment in pharmacological studies .

- Literature Reviews : Conduct scoping reviews (Arksey & O’Malley framework) to map knowledge gaps in ergoline alkaloid research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.